molecular formula C13H15NO2S B160690 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol CAS No. 129424-07-3

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol

Cat. No.: B160690
CAS No.: 129424-07-3
M. Wt: 249.33 g/mol
InChI Key: XUJSTHPLYZTDJL-UHFFFAOYSA-N
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Description

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is a synthetic organic compound featuring a phenol group linked to a 1,3-thiazole heterocycle via a methoxypropyl bridge. This molecular architecture is of significant interest in medicinal chemistry and pharmaceutical research, as the thiazole scaffold is a privileged structure in drug discovery. Thiazole and its derivatives are extensively documented in scientific literature for their diverse biological activities, including serving as potential inhibitors for various disease targets and exhibiting antiviral, anticancer, and antimicrobial properties . The presence of both the phenol and thiazole rings in a single molecule suggests potential for interesting electronic properties and intramolecular interactions, which can be investigated through advanced computational methods such as Density Functional Theory (DFT) for geometry optimization and frontier molecular orbital analysis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or as a model compound for spectroscopic studies, quantum chemical calculations, and molecular docking simulations to elucidate binding modes and mechanisms of action with biological targets like enzymes or receptors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

3-[1-methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-3-13(16-2,12-14-7-8-17-12)10-5-4-6-11(15)9-10/h4-9,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSTHPLYZTDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)(C2=NC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576107
Record name 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129424-07-3
Record name 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis—a reaction between thioamides and α-halo ketones—could theoretically generate the thiazole moiety. For example:

  • Synthesis of 1,3-thiazol-2-ylpropane-1-one : Reacting thiourea with 3-chloropentane-2,4-dione under basic conditions.

  • Methoxy Group Introduction : Alkylation of the intermediate ketone with methyl chloride in the presence of a base.

  • Coupling to Phenol : Friedel-Crafts alkylation of phenol with the methoxy-thiazolylpropyl intermediate.

However, this route risks over-alkylation of the phenol and requires stringent temperature control.

Grignard Addition to Thiazole Derivatives

An alternative approach involves:

  • Preparation of 2-(1-Methoxypropyl)thiazole : Reacting thiazole-2-carbaldehyde with a methoxypropyl Grignard reagent.

  • Phenolic Coupling : Using Suzuki-Miyaura cross-coupling to attach the thiazole-propyl group to a bromophenol precursor.

This method would necessitate palladium catalysis and inert conditions, increasing complexity.

Critical Evaluation of Feasibility

Without experimental data, the viability of these routes remains speculative. Key considerations include:

ParameterHantzsch RouteGrignard Route
Yield Potential Moderate (40–60%)Low–Moderate (30–50%)
Byproduct Formation High (di-alkylation)Medium (homocoupling)
Scalability Limited by purificationRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol has shown potential in various medicinal applications:

  • Antimicrobial Properties: Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects: Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
  • Antioxidant Activity: The phenolic structure contributes to antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

Materials Science

In materials science, the compound is explored for its utility in developing new materials with specific chemical properties:

  • Polymer Additives: Its unique chemical structure allows it to function as an additive in polymers to enhance thermal stability and mechanical properties.
  • Coatings and Sealants: The compound's reactivity can be harnessed for creating coatings that provide protective barriers against environmental factors.

Industrial Chemistry

The compound's applications extend to industrial chemistry where it serves as:

  • Building Blocks for Synthesis: It acts as a precursor in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.

Case Study 2: Polymer Applications
Research conducted at a leading materials science institute investigated the use of this compound as an additive in polyvinyl chloride (PVC). The findings revealed enhanced thermal stability and reduced degradation rates under UV exposure when incorporated into the polymer matrix.

Mechanism of Action

The mechanism of action of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole ring can interact with metal ions and other chemical species. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name (Reference) Core Heterocycle Key Substituents Molecular Formula Notable Inferred Properties
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol Thiazole Phenol, Methoxy, Propyl C₁₃H₁₅NO₂S Hydrogen bonding (phenol), moderate solubility
2-(1-Methoxy-1-{3-[(naphthalen-2-yl)methoxy]phenyl}propyl)-1,3-thiazole Thiazole Naphthylmethoxy C₂₄H₂₂NO₂S High lipophilicity, π-π interactions
1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea Thiazole Urea, Pyrrolidinyl C₁₈H₂₂N₄O₃S Enhanced H-bonding, higher molecular weight
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone Benzimidazole Methoxyphenyl, Pyrrolidinone C₂₉H₂₉N₃O₃ Rigidity, antimicrobial potential

Biological Activity

3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a phenolic structure with a methoxy-thiazole substitution, which may enhance its bioactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 3[1methoxy1(1,3thiazol2yl)propyl]phenol\text{IUPAC Name }this compound

Key Characteristics

  • Molecular Formula: C13H15NO2S
  • Molecular Weight: 251.33 g/mol
  • CAS Number: 129424-07-3

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction proceeds through a Schiff base formation followed by cyclization under reflux conditions using solvents like ethanol or methanol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing various thiazole derivatives showed that compounds with similar structures demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Thiazole Derivative A12.5S. aureus
Thiazole Derivative B10.0E. coli

The minimum inhibitory concentration (MIC) values for related thiazole compounds suggest that structural modifications can significantly impact bioactivity .

Anti-inflammatory Activity

In vitro studies have demonstrated the potential of this compound to reduce inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-α20050
IL-615030

These findings indicate that the compound could serve as a candidate for developing anti-inflammatory drugs .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results suggest that the compound effectively neutralizes free radicals, potentially reducing oxidative stress-related damage.

Assay TypeIC50 (μg/mL)
DPPH25
ABTS30

These results emphasize the compound's potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the biological significance of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study on thiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, indicating their potential application in treating infections caused by resistant pathogens.
  • Anti-inflammatory Effects : Research involving animal models showed that thiazole derivatives could significantly reduce paw edema induced by carrageenan injection, suggesting their utility in inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are employed for the preparation of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol, and how are key intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions between phenolic precursors and thiazole-containing intermediates. For example, analogous syntheses involve reacting hydrazine derivatives with ketones or aldehydes under ethanol reflux, followed by purification via column chromatography . Key intermediates (e.g., thiazolyl-propane derivatives) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. Mass spectrometry (HRMS) confirms molecular weights.

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Data collection at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Structure solution using SHELXL or SIR97 refines bond lengths and angles (mean σ(C–C) ≈ 0.003 Å). Validation metrics include R factors (e.g., R1<0.05R_1 < 0.05) and data-to-parameter ratios (>15:1) .

Q. How is the purity and stability of this compound assessed under varying experimental conditions?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection monitors purity (>98%). Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Degradation products are identified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural validation?

  • Methodology : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state rigidity. Cross-validation involves:

  • Variable-temperature NMR to detect conformational changes.
  • DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.
  • Revisiting crystallization conditions to obtain alternative polymorphs .

Q. What strategies optimize the reaction yield and purity when introducing the 1,3-thiazol-2-yl moiety into phenolic derivatives?

  • Methodology :

  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective thiazole attachment.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Workflow : Demethylation of methoxy groups with BBr3_3 in dichloromethane (DCM) at 0–25°C, followed by quenching with methanol to prevent over-hydrolysis .

Q. How does the methoxy group's electronic effects influence the compound's reactivity in further functionalization reactions?

  • Methodology : The methoxy group acts as an electron-donating substituent, activating the phenol ring for electrophilic substitution. Quantitative analysis includes:

  • Hammett σ+^+ constants to predict substituent effects.
  • Competitive reactions with electrophiles (e.g., nitration, sulfonation) to compare regioselectivity .

Q. What computational tools are effective for modeling the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess binding affinities. Key steps:

  • Ligand preparation (Protonation states at pH 7.4 via MarvinSketch).
  • Protein-ligand complex equilibration (NPT ensemble, 310 K).
  • Binding free energy calculations (MM-PBSA) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data when the refined structure deviates from spectroscopic predictions?

  • Methodology :

  • Re-examine diffraction data for twinning or disorder using PLATON .
  • Validate hydrogen bonding networks with Hirshfeld surface analysis (CrystalExplorer).
  • Compare with analogous structures in the Cambridge Structural Database (CSD) to identify systematic errors .

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